(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane is a useful research compound. Its molecular formula is C25H46O3 and its molecular weight is 394.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound belonging to the dioxolane class of chemicals. Its unique structure and functional groups suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, synthesis processes, and relevant case studies.

- Molecular Formula : C7H14O3

- Molecular Weight : 146.19 g/mol

- Boiling Point : 98 °C at 15 mmHg

- Density : 1.027 g/mL at 25 °C

- Optical Activity : [α]20/D +2°, c = 1% in chloroform

Applications in Synthesis

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is primarily utilized as an intermediate in organic synthesis. Notable applications include:

- Total Synthesis of Bioactive Compounds : It has been employed in the total synthesis of various natural products such as rugulactone and other biologically active molecules .

- Chiral Center Introduction : The compound serves as a chiral building block in synthesizing complex molecules, enhancing selectivity in reactions .

Antidiabetic Properties

Research indicates that derivatives of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane may exhibit antidiabetic properties. For instance, it has been used as a precursor for compounds that demonstrate glucose-lowering effects in animal models .

Neuroprotective Effects

Studies have suggested potential neuroprotective effects associated with dioxolane derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their therapeutic potential in neurodegenerative diseases .

Case Study 1: Synthesis of Protectin D1

In a notable study, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane was utilized to introduce a chiral center selectively during the total synthesis of protectin D1, a compound known for its anti-inflammatory properties .

Case Study 2: Antidiabetic Molecule Synthesis

Another significant application was its use as a starting material in synthesizing cytopiloyne, an antidiabetic molecule. This synthesis demonstrated the compound's utility in developing therapeutics aimed at managing diabetes mellitus .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is in organic synthesis. It serves as an intermediate for creating various compounds through reactions such as O-propargylation. This process allows for the preparation of (prop-2-ynyloxy)ethyl-tethered dioxolanes, which are valuable in further synthetic pathways .

Case Study: Synthesis of Rugulactone

(4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane has been utilized in the total synthesis of rugulactone. This compound is known for its biological activity and potential therapeutic applications. The synthesis involves multiple steps where this dioxolane acts as a crucial building block, enhancing the efficiency and yield of the overall process .

Medicinal Chemistry

In medicinal chemistry, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological systems effectively.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The hydroxyl group and dioxolane ring contribute to its ability to modulate biological activities, making it a candidate for drug development .

Material Science

The compound also finds applications in material science, particularly in the formulation of polymers and resins. Its unique structure can enhance the properties of materials, such as flexibility and thermal stability.

Data Table: Properties of Dioxolanes in Material Science

| Compound | Application Area | Key Properties |

|---|---|---|

| (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | Polymer Synthesis | Enhances flexibility and stability |

| Other Dioxolanes | Coatings | Improved adhesion and durability |

Analytical Chemistry

In analytical chemistry, (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane can be used as a standard reference material for chromatographic analysis due to its well-defined chemical structure and properties.

Propiedades

IUPAC Name |

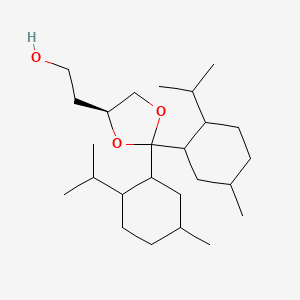

2-[(4S)-2,2-bis(5-methyl-2-propan-2-ylcyclohexyl)-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O3/c1-16(2)21-9-7-18(5)13-23(21)25(27-15-20(28-25)11-12-26)24-14-19(6)8-10-22(24)17(3)4/h16-24,26H,7-15H2,1-6H3/t18?,19?,20-,21?,22?,23?,24?,25?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHCQSYOFZFRMI-AGZQWMCOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C2(OCC(O2)CCO)C3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(C(C1)C2(OC[C@@H](O2)CCO)C3CC(CCC3C(C)C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.